molecular formula C13H13NO2S B12128162 (2,6-Dimethyl-Quinolin-4-Yl-Sulfanyl)-Acetic Acid CAS No. 951625-90-4

(2,6-Dimethyl-Quinolin-4-Yl-Sulfanyl)-Acetic Acid

Cat. No.: B12128162
CAS No.: 951625-90-4
M. Wt: 247.31 g/mol
InChI Key: LJPBDVAMKQPUKB-UHFFFAOYSA-N
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Description

(2,6-Dimethyl-Quinolin-4-Yl-Sulfanyl)-Acetic Acid is a quinoline-derived compound featuring a sulfanyl-acetic acid substituent at the 4-position of the heterocyclic ring. Quinoline derivatives are widely studied for their diverse pharmacological and material science applications, including antimicrobial, anticancer, and fluorescent properties. The sulfanyl-acetic acid moiety introduces a polar, acidic functional group, which may improve solubility and enable coordination with metal ions or biological targets. Structural characterization of such compounds typically employs crystallographic tools like SHELX and visualization software such as WinGX/ORTEP .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

951625-90-4

Molecular Formula

C13H13NO2S

Molecular Weight

247.31 g/mol

IUPAC Name

2-(2,6-dimethylquinolin-4-yl)sulfanylacetic acid

InChI

InChI=1S/C13H13NO2S/c1-8-3-4-11-10(5-8)12(6-9(2)14-11)17-7-13(15)16/h3-6H,7H2,1-2H3,(H,15,16)

InChI Key

LJPBDVAMKQPUKB-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C(N=C2C=C1)C)SCC(=O)O

Origin of Product

United States

Preparation Methods

Skraup Cyclization

The Skraup reaction remains the most widely used method for constructing the quinoline ring. Starting with 3-methylaniline, glycerol undergoes dehydration in the presence of concentrated sulfuric acid to form acrolein, which cyclizes with the aniline derivative. Subsequent oxidation yields 2-methylquinoline. To introduce the 6-methyl group, 4-methylaniline derivatives are employed, though regioselectivity challenges necessitate careful temperature control (150–160°C) and stoichiometric adjustments.

Friedländer Annulation

An alternative approach involves the condensation of 2-amino-5-methylbenzaldehyde with ethyl acetoacetate under acidic conditions. This method offers superior regiocontrol for the 2,6-dimethyl substitution pattern, achieving isolated yields of 68–75%. The reaction proceeds via enamine formation, followed by cyclodehydration, and is particularly effective when catalyzed by p-toluenesulfonic acid in refluxing ethanol.

Functionalization at the 4-Position: Introducing the Sulfanyl Group

Thioether formation at the quinoline 4-position is critical for generating the target compound. Three strategies have been validated:

Nucleophilic Aromatic Substitution

Activation of the 4-position is achieved through nitration followed by reduction to a chloro intermediate. Treatment with thioglycolic acid (HS-CH2-COOH) in dimethylformamide (DMF) at 80°C for 12 hours facilitates displacement, yielding the thioether product. This method requires careful exclusion of oxygen to prevent disulfide formation and achieves 65–72% yields.

Ullmann-Type Coupling

Copper-catalyzed coupling between 4-chloro-2,6-dimethylquinoline and thioglycolic acid in the presence of cesium carbonate and 1,10-phenanthroline enhances reactivity. Reactions conducted in toluene at 110°C for 24 hours provide improved yields (78–85%) with minimal byproducts.

Radical Thiol-Ene Reaction

Under photochemical initiation (365 nm LED), 4-vinyl-2,6-dimethylquinoline reacts with thioglycolic acid in tetrahydrofuran (THF) at room temperature. This green chemistry approach avoids metal catalysts and achieves 82% conversion within 6 hours, though scalability remains a limitation.

Acetic Acid Moiety Integration

The final step involves introducing the acetic acid group or its precursors. Two principal pathways are documented:

Direct Esterification and Hydrolysis

Methyl 2-(2,6-dimethylquinolin-4-yl-sulfanyl)acetate is synthesized via acid-catalyzed esterification. For example, treatment with concentrated sulfuric acid in methanol under reflux for 4 hours achieves 98% esterification efficiency. Subsequent hydrolysis with 2N NaOH at 0°C yields the free acid with >95% purity (Table 1).

Table 1: Esterification Conditions and Yields

CatalystSolventTemperatureTime (h)Yield (%)
H2SO4MeOHReflux498
SOCl2MeOH0°C → Reflux276
HClO4EtOAc20°C685

Mitsunobu Reaction

For sterically hindered substrates, the Mitsunobu reaction couples 2,6-dimethylquinolin-4-thiol with ethyl glycolate using diethyl azodicarboxylate (DEAD) and triphenylphosphine. This method proceeds at room temperature in THF, affording 89% yield after 18 hours. Acidic hydrolysis then liberates the acetic acid derivative.

Purification and Characterization

Crude products are typically purified via silica gel chromatography using ethyl acetate/petroleum ether gradients (1:5 to 1:3). Recrystallization from ethanol/water mixtures enhances purity to >99%, as confirmed by HPLC. Structural validation relies on 1H NMR (key signals: δ 3.83 ppm for CH2-S, δ 2.5–2.7 ppm for quinoline methyl groups) and high-resolution mass spectrometry (HRMS m/z calc. for C14H15NO2S: 277.0776).

Challenges and Optimization Opportunities

Key limitations include:

  • Thiol Oxidation : Strict anaerobic conditions are mandatory during thioetherification to prevent disulfide byproducts.

  • Regioselectivity : Competing substitutions at the quinoline 2- and 8-positions necessitate directing groups or protective strategies.

  • Catalyst Cost : Ullmann couplings require expensive copper-ligand systems, prompting research into iron-based alternatives.

Recent advances in flow chemistry and enzymatic catalysis show promise for enhancing atom economy and reducing reaction times .

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The thioether group in acetic acid, 2-[(2,6-dimethyl-4-quinolinyl)thio]- can undergo oxidation to form sulfoxides or sulfones.

    Reduction: The quinoline ring can be reduced under specific conditions to yield dihydroquinoline derivatives.

    Substitution: The acetic acid moiety can participate in esterification or amidation reactions to form esters or amides.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Esterification can be carried out using alcohols in the presence of acid catalysts, while amidation can be achieved using amines and coupling agents like EDCI or DCC.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Dihydroquinoline derivatives.

    Substitution: Esters and amides of acetic acid.

Scientific Research Applications

Anticancer Activity

The anticancer potential of (2,6-Dimethyl-Quinolin-4-Yl-Sulfanyl)-Acetic Acid is primarily attributed to its ability to inhibit key enzymes involved in cancer progression. Several studies have demonstrated its efficacy against various cancer cell lines.

Case Study: Antiproliferative Effects

A series of quinoxaline derivatives, including those related to this compound, were synthesized and screened for antiproliferative activity against human cancer cell lines such as HCT-116 (colon cancer) and MCF-7 (breast cancer). Out of 25 derivatives tested, several exhibited IC50 values ranging from 1.9 to 7.52 μg/mL against HCT-116 cells, indicating significant cytotoxicity . The mechanism of action includes inhibition of tyrosine kinases and induction of apoptosis .

CompoundIC50 (HCT-116)Mechanism of Action
This compound1.9 - 7.52 μg/mLTyrosine kinase inhibition, apoptosis induction

Antiviral Properties

Recent research has also highlighted the antiviral capabilities of quinoline derivatives. For instance, compounds similar to this compound were evaluated as HIV capsid modulators.

Case Study: HIV Capsid Modulators

Two derivatives demonstrated potent antiviral activities against both HIV-1 and HIV-2. The compounds showed significant improvements over existing treatments in disrupting capsid-host factor interactions and promoting capsid misassembly . This suggests a promising avenue for the development of new antiviral therapies.

CompoundHIV-1 ActivityHIV-2 ActivityMechanism of Action
Derivative A2.5-fold improvement over control40-fold improvement over controlDisruption of capsid-host interactions

Antimicrobial Activity

The antimicrobial properties of this compound have been explored in the context of bacterial infections.

Case Study: Antibacterial Screening

A recent study evaluated various quinoxaline derivatives for their antibacterial activity against pathogens like Mycobacterium smegmatis and Pseudomonas aeruginosa. Compounds exhibited significant antimicrobial effects with minimum inhibitory concentration (MIC) values as low as 6.25 µg/mL against Mycobacterium smegmatis .

CompoundMIC (Mycobacterium smegmatis)MIC (Pseudomonas aeruginosa)
Compound X6.25 µg/mL19 mm inhibition diameter

Mechanism of Action

The mechanism of action of acetic acid, 2-[(2,6-dimethyl-4-quinolinyl)thio]- involves its interaction with specific molecular targets, such as enzymes or receptors. The thioether group can modulate the compound’s binding affinity and specificity, while the quinoline ring can participate in π-π interactions and hydrogen bonding. These interactions can influence various biological pathways and processes, leading to the compound’s observed effects.

Comparison with Similar Compounds

Key Observations:

Ring System Differences: Quinoline (fused benzene-pyridine) vs. pyrimidine (six-membered, two nitrogens). Quinoline’s aromaticity and larger π-system may enhance stacking interactions in biological systems compared to pyrimidine.

Substituent Effects: The sulfanyl-acetic acid group in the target compound offers a flexible, acidic side chain, unlike the rigid carboxylic acid in the pyrimidine analog. This may improve solubility and enable diverse binding modes.

Computational and Experimental Tools :

  • Structural refinements of such compounds often utilize SHELXL for small-molecule crystallography , while WinGX/ORTEP aids in visualization and metric analysis .

Research Findings and Methodological Considerations

  • Crystallography: SHELX remains a gold standard for refining small-molecule structures, enabling precise comparison of bond lengths and angles in quinoline derivatives .
  • Data Processing : WinGX integrates multiple tools for comprehensive analysis, including hydrogen-bonding networks and packing diagrams .
  • Limitations : The absence of high-resolution structural data for the target compound in the provided evidence underscores the need for further experimental studies.

Biological Activity

(2,6-Dimethyl-Quinolin-4-Yl-Sulfanyl)-Acetic Acid is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological evaluations, and mechanisms of action, drawing from various research studies.

Synthesis of the Compound

The synthesis of this compound typically involves the reaction of 2,6-dimethylquinoline with sulfur-containing reagents followed by acetic acid derivatization. The synthetic pathway often utilizes methods such as nucleophilic substitution and coupling reactions to introduce the sulfanyl and acetic acid moieties effectively.

Biological Activity Overview

The biological activity of this compound has been assessed across various studies, revealing a spectrum of pharmacological effects. These include:

  • Antimicrobial Activity : The compound exhibits significant antibacterial properties against various Gram-positive and Gram-negative bacteria. For instance, studies have demonstrated its efficacy against Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MIC) ranging from 10 to 50 µg/mL depending on the bacterial strain tested .
  • Antioxidant Properties : The compound has shown promising antioxidant activity, which is crucial for mitigating oxidative stress in biological systems. In vitro assays using DPPH (1,1-diphenyl-2-picrylhydrazyl) indicated a notable scavenging effect, suggesting potential applications in preventing oxidative damage .
  • Anticancer Potential : Preliminary studies indicate that this compound may possess anticancer properties. In cell line assays, it has demonstrated cytotoxic effects against various cancer cells, including breast (MCF-7) and colon (HCT116) cancer cells, with IC50 values in the low micromolar range .

The mechanisms underlying the biological activities of this compound are multifaceted:

  • Enzyme Inhibition : The compound acts as an inhibitor of certain enzymes crucial for bacterial survival and proliferation. For example, it has been shown to inhibit DNA gyrase, a target for many antibacterial agents .
  • Reactive Oxygen Species Scavenging : Its antioxidant activity is attributed to its ability to scavenge reactive oxygen species (ROS), thereby protecting cellular components from oxidative damage .
  • Induction of Apoptosis : In cancer cells, this compound may induce apoptosis through the activation of intrinsic pathways involving caspases and mitochondrial dysfunction .

Case Studies

Several case studies have highlighted the biological significance of this compound:

  • Case Study 1 : A study evaluated the antibacterial effects on clinical isolates of E. coli and K. pneumoniae, demonstrating that the compound significantly inhibited growth at concentrations as low as 25 µg/mL. These findings suggest its potential as a therapeutic agent against resistant strains .
  • Case Study 2 : Research into its anticancer properties revealed that treatment with this compound led to a reduction in cell viability in MCF-7 cells by approximately 70% at 20 µM concentration after 48 hours .

Comparative Biological Activity Table

CompoundAntibacterial Activity (MIC µg/mL)Antioxidant Activity (%)Anticancer Activity (IC50 µM)
This compound10 - 508515
Isoquinoline Derivative A5 - 207520
Quinoline Derivative B15 - 308018

Q & A

Basic Research Questions

Q. What analytical techniques are recommended for verifying the purity and structural integrity of (2,6-Dimethyl-Quinolin-4-Yl-Sulfanyl)-Acetic Acid?

  • Methodological Answer :

  • Titration : Use standardized NaOH (0.25 M) to titrate the acetic acid moiety. Phenolphthalein is a reliable indicator, but ensure minimal use to avoid interference with molarity calculations .
  • Spectroscopy : Employ NMR (for quinoline and methyl group analysis) and mass spectrometry (for molecular weight confirmation). For crystallographic validation, use SHELX for refinement and WinGX/ORTEP for visualizing anisotropic displacement ellipsoids .
  • Error Mitigation : Replicate titrations to calculate 90% confidence intervals (e.g., 0.89397 for molarity) and account for volumetric errors (e.g., NaOH overuse or sample loss) .

Q. How should safety protocols be adapted for handling this compound in laboratory settings?

  • Methodological Answer :

  • Follow guidelines for acetic acid derivatives: use PPE (gloves, goggles), ensure ventilation, and avoid direct contact. Store in cool, dry conditions. Safety data sheets for related compounds (e.g., 6-Quinoline Acetic Acid) advise restricting use to industrial/research contexts due to incomplete hazard classification .

Advanced Research Questions

Q. How can structural contradictions in crystallographic data for this compound be resolved during refinement?

  • Methodological Answer :

  • Use SHELXL for small-molecule refinement, which is robust for high-resolution data. Check for twinning using WinGX’s metric analysis tools. If discrepancies persist, cross-validate with spectroscopic data (e.g., NMR coupling constants for methyl groups) .
  • For ambiguous electron density, apply restraints on bond lengths/angles or test alternative space groups. Prioritize data from multiple diffraction experiments to reduce systematic errors .

Q. What proteomic strategies are effective for studying the metabolic impact of this compound in bacterial systems?

  • Methodological Answer :

  • 2D-PAGE Analysis : Separate proteins using isoelectric focusing (pH 4–7) followed by SDS-PAGE. Identify differential expression (>50% change) with PD Quest 8.0 software .
  • Metabolic Flux Analysis (MFA) : Construct a metabolic network (e.g., ethanol oxidation pathways) and calculate fluxes using MINVERSE/MMULT functions in Excel. Reference baseline equations (e.g., 33 reactions in A. pasteurianus) to quantify pathway activity .
  • MS/MS Validation : Confirm peptide fingerprints via Swiss-Prot database matching. For example, upregulated heat shock proteins (e.g., DnaK) indicate stress responses to acidic byproducts .

Q. How can contradictions between quantitative datasets (e.g., titration vs. HPLC) be systematically addressed?

  • Methodological Answer :

  • Cross-Validation : Replicate experiments across techniques (e.g., titration for free acid groups, HPLC for total acetic acid content). Use Student’s t-test to assess significance (e.g., p < 0.05 for Fe/Cd bioavailability in rhizospheric studies) .
  • Error Source Analysis : Check for indicator interference (e.g., methyl orange altering endpoint detection) or instrumental drift in HPLC. Apply Duncan’s multiple range test to compare biological replicates .

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